1-methyl-2-(morpholinomethyl)-1H-benzo[d]imidazol-5-amine hydrochloride
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Overview
Description
1-methyl-2-(morpholinomethyl)-1H-benzo[d]imidazol-5-amine hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-methyl-2-(morpholinomethyl)-1H-benzo[d]imidazol-5-amine hydrochloride typically involves multi-step reactions starting from commercially available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are controlled to maintain consistency and quality. This may include the use of large-scale reactors, automated systems for reagent addition, and rigorous quality control measures.
Chemical Reactions Analysis
1-methyl-2-(morpholinomethyl)-1H-benzo[d]imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives .
Scientific Research Applications
1-methyl-2-(morpholinomethyl)-1H-benzo[d]imidazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methyl-2-(morpholinomethyl)-1H-benzo[d]imidazol-5-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-methyl-2-(morpholinomethyl)-1H-benzo[d]imidazol-5-amine hydrochloride include other benzimidazole derivatives such as:
- 2-methylbenzimidazole
- 5,6-dimethylbenzimidazole
- 2-aminobenzimidazole
These compounds share the benzimidazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.ClH/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17;/h2-3,8H,4-7,9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRUGQLCFUSHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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